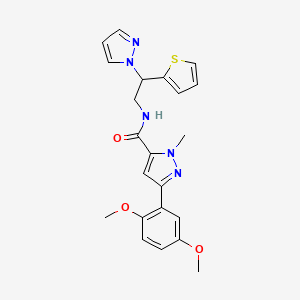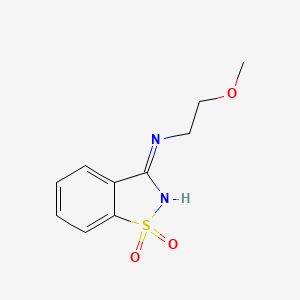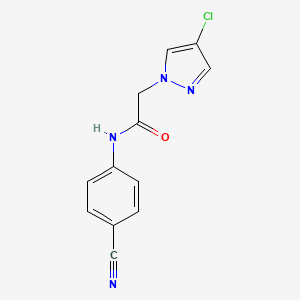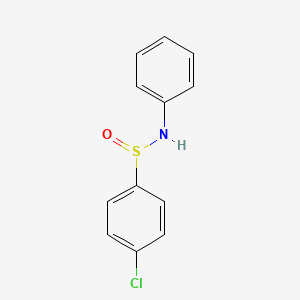![molecular formula C20H23N3OS B2648733 (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone CAS No. 1209777-06-9](/img/structure/B2648733.png)
(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule that contains several functional groups, including a benzimidazole ring, a piperidine ring, and a thiophene ring . The benzimidazole ring is a heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule . Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure of the molecule, including the number and types of atoms and their connectivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzimidazole derivatives are known to undergo a variety of chemical reactions, including nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its molecular structure. For instance, the presence of polar functional groups and aromatic rings would likely make this compound relatively stable and soluble in polar solvents .Applications De Recherche Scientifique
Antibacterial Activity
Imidazole derivatives have shown promising antibacterial properties. Researchers have explored their potential as novel antibiotics due to their ability to inhibit bacterial growth. The compound may exhibit antibacterial effects against specific strains, making it a valuable candidate for further investigation .
Antitumor Activity
Imidazole-containing compounds have been studied for their antitumor potential. These molecules can interfere with cancer cell growth and proliferation. The compound’s structure suggests it might exhibit cytotoxic effects against tumor cells, warranting further in vitro and in vivo studies .
Anti-Inflammatory Properties
Imidazole derivatives often possess anti-inflammatory properties. They can modulate immune responses and reduce inflammation. Investigating the compound’s impact on inflammatory pathways could reveal its therapeutic potential in treating inflammatory diseases .
Antiviral Activity
Certain imidazole-based compounds exhibit antiviral effects. Researchers have explored their use against various viruses, including influenza and herpes. Evaluating the compound’s antiviral activity could provide insights into its mechanism of action .
Antioxidant Capacity
Imidazole-containing molecules may act as antioxidants, protecting cells from oxidative stress. Assessing the compound’s ability to scavenge free radicals and prevent cellular damage is crucial for understanding its potential health benefits .
Anti-Diabetic Effects
Imidazole derivatives have been investigated for their role in managing diabetes. They may influence glucose metabolism and insulin sensitivity. Exploring the compound’s impact on blood sugar regulation could lead to novel therapeutic strategies .
Anti-Allergic Properties
Imidazole-based compounds can modulate allergic responses. Investigating whether the compound suppresses allergic reactions or mediates immune pathways could provide valuable insights .
Ulcerogenic Activity
Some imidazole derivatives exhibit ulcerogenic effects. Researchers have studied their impact on gastric mucosa and ulcer formation. Understanding the compound’s potential to cause ulcers or protect against them is essential .
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. Benzimidazole derivatives have been reported to show a wide variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propriétés
IUPAC Name |
[4-[(5,6-dimethylbenzimidazol-1-yl)methyl]piperidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-14-9-18-19(10-15(14)2)23(13-21-18)11-16-3-6-22(7-4-16)20(24)17-5-8-25-12-17/h5,8-10,12-13,16H,3-4,6-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVKYOZLUUPVEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3CCN(CC3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butan-2-ylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2648650.png)


![4-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2648655.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2648658.png)


![N-((3-(benzo[d]thiazol-2-yl)phenyl)carbamothioyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2648661.png)

![N-phenyl-2-{[3-(trifluoromethyl)-2-quinoxalinyl]sulfanyl}acetamide](/img/structure/B2648663.png)
![N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2648664.png)


